
Amidorphin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amidorphin, also known as this compound, is a useful research compound. Its molecular formula is C131H200N30O43S2 and its molecular weight is 2947.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pain Management
Research indicates that amidorphin may serve as a non-addictive alternative to traditional opioid analgesics. Studies have demonstrated its potential effectiveness in reducing pain without the associated risks of dependence seen with conventional opioids .
Case Study:
A study involving rodent models showed that administration of this compound resulted in significant analgesic effects comparable to morphine but with reduced side effects such as respiratory depression .
Neurobiology
This compound's role in neurobiology extends beyond pain management; it is also implicated in various neurophysiological processes. Its distribution across brain regions suggests involvement in mood regulation and stress response mechanisms.
Data Table: Distribution of this compound Immunoreactivity
Tissue Type | Concentration (nmol/μg protein) | Observations |
---|---|---|
Bovine Adrenal | High | Significant immunoreactivity |
Ovine Brain | Moderate | Presence in stress-related areas |
Porcine Spinal Cord | Low | Limited distribution |
Non-Addictive Analgesics
The search for non-addictive analgesics has intensified due to the opioid crisis. This compound presents a promising candidate for further development as a therapeutic agent that could alleviate pain while minimizing addiction risks .
Neurological Disorders
Given its neuroactive properties, this compound may also be explored for treating conditions such as depression and anxiety disorders. The modulation of endogenous opioid systems could provide new avenues for therapeutic interventions .
Analyse Chemischer Reaktionen
Enzymatic Cleavage
-
Prohormone convertases (e.g., PC1/3, PC2) cleave proenkephalin A at dibasic residues (e.g., Lys-Arg, Arg-Arg) to release intermediate peptides .
-
Carboxypeptidase E removes basic residues from the C-terminus of the cleaved peptide, exposing a glycine residue required for amidation .
C-Terminal Amidation
-
Peptidyl-glycine α-amidating monooxygenase (PAM) catalyzes the amidation reaction. This two-step process involves:
Species-Specific Variation :
Species | C-Terminal Sequence | Amidation Status |
---|---|---|
Bovine | -Tyr-Gly | Amidated |
Human | -Tyr-Ala | Non-amidated |
The absence of glycine in humans prevents amidation, resulting in a 27-residue peptide (vs. 26 residues in bovines) .
Proteolytic Processing into Active Fragments
This compound undergoes further cleavage to generate bioactive peptides:
Major Cleavage Sites and Products
-
Adrenal medulla : Full-length this compound is the predominant form, stabilized by C-terminal amidation .
-
Brain/pituitary : Further processing generates This compound-(8–26) , which lacks opioid activity but may interact with non-opioid targets (e.g., ion channels) .
Tissue-Specific Processing Pathways
The enzymatic environment dictates this compound’s fate:
Adrenal Medulla vs. Brain
Parameter | Adrenal Medulla | Brain/Pituitary |
---|---|---|
Dominant Form | Full-length this compound | This compound-(8–26) |
Key Enzymes | Prohormone convertases | Prolyl endopeptidases |
Stability | High (amidation prevents degradation) | Low (rapid fragmentation) |
-
HPLC profiles show adrenal this compound elutes later due to its hydrophobicity, while brain fragments have shorter retention times .
Functional Implications of C-Terminal Amidation
Property | Amidated (Bovine) | Non-Amidated (Human) |
---|---|---|
Receptor Binding | Enhanced μ-opioid affinity | Reduced stability/affinity |
Metabolic Stability | Resistant to carboxypeptidases | Susceptible to degradation |
Bioactivity | Prolonged analgesic effects | Shorter duration of action |
-
Non-amidated human this compound may undergo rapid cleavage by neutral endopeptidase (NEP) , limiting its opioid effects .
Key Enzymes in this compound Metabolism
Enzyme | Reaction Type | Km (μM) | Vmax (nmol/min/mg) |
---|---|---|---|
PAM | C-terminal amidation | 12.5 | 4.8 |
Prohormone convertase 2 | Cleavage at dibasic sites | 8.2 | 2.1 |
Carboxypeptidase E | Basic residue removal | 5.7 | 3.6 |
Data derived from in vitro studies of bovine adrenal extracts .
Unresolved Questions and Research Gaps
-
Non-opioid targets : The role of this compound-(8–26) in modulating ASIC1a or NMDA receptors remains uncharacterized .
-
Human-specific processing : Functional differences between human (non-amidated) and bovine (amidated) this compound require further pharmacological validation .
This synthesis underscores the complexity of this compound’s chemical reactions, highlighting the interplay between enzymatic processing, tissue specificity, and species variation.
Eigenschaften
CAS-Nummer |
94885-44-6 |
---|---|
Molekularformel |
C131H200N30O43S2 |
Molekulargewicht |
2947.3 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H200N30O43S2/c1-66(2)54-88(110(136)183)153-130(203)109(70(9)10)159-122(195)80(35-41-101(169)170)142-99(167)64-137-98(166)63-140-113(186)92(60-96(135)164)154-111(184)71(11)141-114(187)81(36-42-102(171)172)146-117(190)82(37-43-103(173)174)147-118(191)84(39-45-105(177)178)152-129(202)108(69(7)8)160-123(196)85(40-46-106(179)180)149-124(197)90(56-68(5)6)157-128(201)95-26-21-51-161(95)131(204)94(59-74-29-33-76(163)34-30-74)158-125(198)89(55-67(3)4)155-119(192)83(38-44-104(175)176)148-127(200)93(61-107(181)182)156-121(194)87(48-53-206-13)150-116(189)79(25-18-20-50-133)144-115(188)78(24-17-19-49-132)145-120(193)86(47-52-205-12)151-126(199)91(58-72-22-15-14-16-23-72)143-100(168)65-138-97(165)62-139-112(185)77(134)57-73-27-31-75(162)32-28-73/h14-16,22-23,27-34,66-71,77-95,108-109,162-163H,17-21,24-26,35-65,132-134H2,1-13H3,(H2,135,164)(H2,136,183)(H,137,166)(H,138,165)(H,139,185)(H,140,186)(H,141,187)(H,142,167)(H,143,168)(H,144,188)(H,145,193)(H,146,190)(H,147,191)(H,148,200)(H,149,197)(H,150,189)(H,151,199)(H,152,202)(H,153,203)(H,154,184)(H,155,192)(H,156,194)(H,157,201)(H,158,198)(H,159,195)(H,160,196)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)/t71-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-/m0/s1 |
InChI-Schlüssel |
BRCPMMMERAGFCE-ZIFJQKEFSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Sequenz |
YGGFMKKMDELYPLEVEEEANGGEVL |
Synonyme |
amidorphin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.